molecular formula C7H15NO B073035 4-Isopropylmorpholine CAS No. 1331-24-4

4-Isopropylmorpholine

Cat. No.: B073035
CAS No.: 1331-24-4
M. Wt: 129.2 g/mol
InChI Key: XLZMWNWNBXSZKF-UHFFFAOYSA-N
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Description

4-Isopropylmorpholine (CAS 1004-14-4 or 1331-24-4) is a heterocyclic organic compound with the molecular formula C₇H₁₅NO and an average molecular mass of 129.203 g/mol . It belongs to the morpholine family, characterized by a six-membered ring containing one oxygen and one nitrogen atom. The compound is a colorless liquid with a faint amine-like odor and is widely utilized as a pharmaceutical intermediate, particularly in synthesizing beta-adrenergic receptor blockers and other bioactive molecules .

Industrial production of this compound has been optimized by manufacturers like Jinxiang Chemical Factory, which emphasizes high purity (>99%), safety, and process efficiency through innovative synthetic routes . Its applications span medical research (e.g., drug development), environmental science (e.g., solvent or catalyst roles), and industrial chemistry (e.g., corrosion inhibition) .

Properties

IUPAC Name

4-propan-2-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)8-3-5-9-6-4-8/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZMWNWNBXSZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074951
Record name Morpholine, 4-(1-methylethyl)-
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Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Morpholine, 4-(1-methylethyl)-
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CAS No.

1004-14-4, 1331-24-4
Record name 4-(1-Methylethyl)morpholine
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Record name Morpholine, 4-(1-methylethyl)-
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Record name Morpholine, isopropyl-
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Record name 1004-14-4
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Record name Morpholine, 4-(1-methylethyl)-
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Record name Morpholine, 4-(1-methylethyl)-
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Record name 4-propan-2-ylmorpholine
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Comparison with Similar Compounds

Key Differences :

  • Boiling Points : Larger substituents (e.g., isopropyl vs. methyl) increase molecular weight and boiling points.
  • Reactivity : Bulkier groups like isopropyl may sterically hinder reactions compared to methyl.

Pharmacologically Active Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Modification Biological Activity
2-(p-Nitrophenyl)-4-isopropylmorpholine C₁₃H₁₈N₂O₃ 250.30 p-Nitrophenyl group Beta-adrenergic receptor blocking activity
2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine C₁₂H₁₇BrN₂O 285.18 Bromopyridinyl group Potential kinase inhibitor (research phase)
2-(p-Tolyl)-4-isopropylmorpholine C₁₄H₂₁NO 219.32 p-Tolyl (methylphenyl) group Under investigation for CNS applications

Research Findings :

  • The addition of a p-nitrophenyl group (as in 2-(p-nitrophenyl)-4-isopropylmorpholine) enhances beta-blocking activity due to electron-withdrawing effects, improving receptor binding affinity .

Derivatives with Complex Substituents

Compound Molecular Formula Molecular Weight (g/mol) Key Feature Applications
2-((2-Ethoxyphenoxy)methyl)-4-isopropylmorpholine C₁₇H₂₅NO₃ 291.39 Ethoxyphenoxy ether linkage Antidepressant candidate (preclinical trials)
4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine C₆H₈ClN₃OS 205.67 Chlorothiadiazole heterocycle Antimicrobial agent (hypothetical)

Functional Insights :

  • Ether-linked substituents (e.g., ethoxyphenoxy) improve solubility in polar solvents and enhance blood-brain barrier penetration .
  • Heterocyclic additions (e.g., thiadiazole) introduce sites for hydrogen bonding, critical for targeting enzymes or receptors .

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